REACTION_CXSMILES
|
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[CH:24]=[CH:25][C:26]3[O:30][CH2:29][CH2:28][C:27]=3[CH:31]=2)[CH2:19][CH2:18]1)([OH:3])=O.CS([O-])(=O)=O.ClC1C=CC=C[N+:39]=1C.N>CN1CCCC1>[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[C:7]2[CH2:13][CH2:14][CH2:15][CH2:16][N:17]1[CH2:22][CH2:21][N:20]([C:23]2[CH:24]=[CH:25][C:26]3[O:30][CH2:29][CH2:28][C:27]=3[CH:31]=2)[CH2:19][CH2:18]1)(=[O:3])[NH2:39] |f:1.2|
|
Name
|
1-[4-(5-carboxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C=1C=C2C(=CNC2=CC1)CCCCN1CCN(CC1)C=1C=CC2=C(CCO2)C1
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)[O-].ClC1=[N+](C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred again for 10 hours
|
Duration
|
10 h
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C=1C=C2C(=CNC2=CC1)CCCCN1CCN(CC1)C=1C=CC2=C(CCO2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |